REACTION_CXSMILES
|
[C:1](#[N:5])[CH:2]([CH3:4])[CH3:3].C[N-]C.[Li+].Br[CH2:11][CH2:12][CH2:13][Cl:14]>CCCCCC>[Cl:14][CH2:13][CH2:12][CH2:11][C:2]([CH3:4])([CH3:3])[C:1]#[N:5] |f:1.2|
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)#N
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C[N-]C.[Li+]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |